1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

Overview

Description

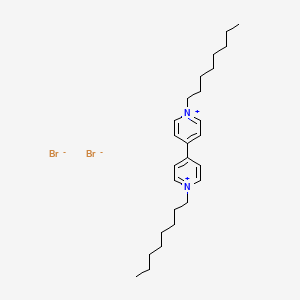

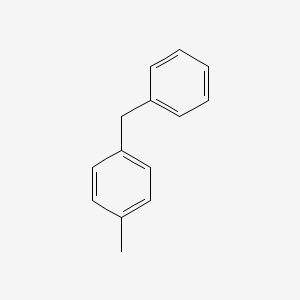

1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is a chemical compound with the molecular formula C26H42Br2N2 . It is a crystalline powder in physical form .

Molecular Structure Analysis

The molecular weight of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is 542.44 g/mol . The IUPAC name is 1,1’-dioctyl-[4,4’-bipyridine]-1,1’-diium dibromide .Chemical Reactions Analysis

While specific chemical reactions involving 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide are not available, it’s known that this compound can be used as an electrochromic (EC) material .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in water .Scientific Research Applications

Organic Electronics

1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide: is utilized in the field of organic electronics due to its ability to form efficient quenching systems for conjugated polyelectrolytes . This property is essential for the development of various organic electronic devices, including organic light-emitting diodes (OLEDs) and other display technologies.

Electrochemical Devices

As a redox-active electrolyte, this compound finds application in electrochemical devices (ECDs) . Its stability and redox properties make it suitable for use in devices that require charge storage or transfer, such as batteries and supercapacitors.

Diagnostic Assays

In diagnostic assays, 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can be used due to its chemical stability and reactivity . It may be involved in processes that require specific redox reactions or as a component in the formulation of assay reagents.

Histology

While specific applications in histology are not detailed in the search results, the compound’s properties suggest potential use in staining or as a contrast agent due to its molecular structure, which may interact with biological tissues .

Hematology

Similar to its use in diagnostic assays, this compound could be explored for applications in hematology, particularly in tests that involve redox reactions or require the identification of specific blood components .

Photovoltaics

The compound’s electrochemical characteristics could be leveraged in the research and development of photovoltaic cells. Its ability to participate in electron transfer reactions makes it a candidate for use in solar energy conversion processes .

Drug Delivery

Although direct references to drug delivery applications were not found, the compound’s physicochemical properties suggest potential use in controlled release systems or as a carrier for therapeutic agents .

Biosensors

1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide: may be used in the development of biosensors. Its redox activity can be harnessed to detect the presence of analytes or to facilitate electron transfer in sensor mechanisms .

Mechanism of Action

Target of Action

The primary target of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is the ryanodine receptor . This receptor plays a crucial role in regulating the release of calcium from the sarcoplasmic reticulum, a structure found within muscle cells that stores calcium ions .

Mode of Action

1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide interacts directly with the ryanodine receptor, blocking the release of calcium from the sarcoplasmic reticulum . This interaction alters the calcium ion concentration within the muscle cells, impacting muscle contraction and relaxation processes .

Biochemical Pathways

The compound’s action on the ryanodine receptor affects the calcium signaling pathway. By blocking the release of calcium ions, it disrupts the normal sequence of events that lead to muscle contraction. The downstream effects of this disruption can include changes in muscle function and potentially muscle relaxation .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The primary result of the action of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is the alteration of calcium ion concentrations within muscle cells . This can lead to changes in muscle function, potentially causing muscle relaxation or other alterations in muscle contractility .

Action Environment

The action, efficacy, and stability of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the body Additionally, factors such as pH, temperature, and the presence of other ions or molecules could potentially impact the compound’s stability and efficacy

properties

IUPAC Name |

1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2.2BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;;/h15-18,21-24H,3-14,19-20H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUBEJANEHZYPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957773 | |

| Record name | 1,1'-Dioctyl-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide | |

CAS RN |

36437-30-6 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dioctyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dioctyl-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

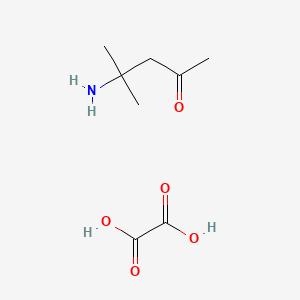

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)